molecular formula C8H9ClS B3034970 1-(Chloromethyl)-2-(methylsulfanyl)benzene CAS No. 26190-68-1

1-(Chloromethyl)-2-(methylsulfanyl)benzene

Cat. No. B3034970
CAS RN: 26190-68-1
M. Wt: 172.68 g/mol
InChI Key: JAKXLOFPUFLDDK-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-2-(methylsulfanyl)benzene” is a chemical compound. It is a derivative of benzene, which is a clear, colorless, extremely flammable liquid with a sweet odor . The compound has a benzene ring with a chloromethyl group (-CH2Cl) and a methylsulfanyl group (-SCH3) attached to it .


Synthesis Analysis

The synthesis of “1-(Chloromethyl)-2-(methylsulfanyl)benzene” could involve electrophilic substitution reactions, similar to the Friedel-Crafts alkylation of benzene . In this process, benzene is treated with a chloroalkane in the presence of an aluminium chloride catalyst . The reaction doesn’t stop there, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-2-(methylsulfanyl)benzene” is based on the benzene ring, which is a planar molecule containing a ring of six carbon atoms each with a hydrogen atom attached . The six carbon atoms form a perfectly regular hexagon . There are delocalized electrons above and below the plane of the ring .


Chemical Reactions Analysis

The chemical reactions involving “1-(Chloromethyl)-2-(methylsulfanyl)benzene” could be similar to those of benzene and its derivatives. For instance, benzene undergoes electrophilic substitution reactions, such as halogenation and alkylation . The reactions occur in the presence of a catalyst and result in the substitution of a hydrogen atom on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-2-(methylsulfanyl)benzene” would be similar to those of benzene and its derivatives. Benzene is a clear, colorless, extremely flammable liquid with a sweet odor . It is a commonly used chemical, mainly as a raw material to make other chemicals .

Mechanism of Action

The mechanism of action for the reactions involving “1-(Chloromethyl)-2-(methylsulfanyl)benzene” could be similar to those of benzene. In the Friedel-Crafts alkylation, the electrophile is CH3+. It is formed by reaction between the chloromethane and the aluminium chloride catalyst . The hydrogen is removed by the AlCl4- ion which was formed at the same time as the CH3+ electrophile .

Safety and Hazards

Benzene is classified as a Group 1 carcinogen . Long-term exposure to benzene may increase the incidence of a specific type of leukemia and may be associated with other forms of leukemia and lymphomas . Short term exposure to benzene liquid or vapor can irritate the skin, eyes, and throat .

properties

IUPAC Name

1-(chloromethyl)-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXLOFPUFLDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-(methylsulfanyl)benzene

CAS RN

26190-68-1
Record name 1-(chloromethyl)-2-(methylsulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxymethyl-1-methylthiobenzene (3.3 g, 21 mmol) is dissolved in 20 ml of absolute CH2Cl2 under an argon atmosphere. A solution of SOCl2 (2.6 g, 21 mmol) in 10 ml of absolute CH2Cl2 is added dropwise with stirring to this initial mixture in the course of 15 min, first under reflux, then at an internal temperature of 30° C. The reaction mixture is stirred under reflux for 2.25 h. The reaction mixture is concentrated and the oily crude product is purified by bulb tube distillation (7.9×10−2 mbar, 125-140° C.): colorless oil; yield: 3.3 g (88%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
initial mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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